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8-Azido-ATP
Übersicht
Beschreibung
8-Azidoadenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It contains an azido group at the 8-position of the adenine ring, which imparts unique chemical properties to the molecule. This compound is widely used in biochemical research due to its ability to act as a photoaffinity label and its involvement in click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
Mechanism and Use :
8-Azido-ATP acts as a photoaffinity label, allowing researchers to covalently attach it to target proteins upon exposure to UV light. This property is utilized to study ATP-binding proteins and their interactions within cellular systems.
Case Study :
In one study, this compound was used to label ATP synthase in submitochondrial particles. The results indicated that this compound binds primarily to the beta subunits of the enzyme, providing insights into the binding dynamics and functional roles of different subunits during ATP hydrolysis .
Data Table: Binding Characteristics of this compound
Parameter | Value |
---|---|
Vmax (relative) | 6% of ATP Vmax |
Km (similarity) | Comparable to ATP |
Binding Sites | Beta subunits (77%) |
Inhibition Mechanism | Proportional to saturation |
Enzyme Mechanism Studies
Application :
Researchers employ this compound to investigate the mechanisms of various enzymes, particularly those involved in nucleotide metabolism and energy transfer.
Example :
The compound was used to explore the activity of adenosine kinases and other ATP-utilizing enzymes. By observing the effects of covalent labeling on enzyme function, researchers can infer details about catalytic mechanisms and substrate specificity .
RNA Labeling and Modification
Technique :
this compound can be incorporated into RNA through 3'-end labeling using yeast Poly(A) Polymerase. This modification facilitates subsequent reactions via click chemistry, enabling the introduction of fluorescent tags or biotin for purification .
Applications :
- Fluorescent Imaging : Modified RNA can be labeled with fluorescent dyes for live-cell imaging.
- Bioconjugation : The azide group allows for selective conjugation with alkyne-functionalized biomolecules.
Studying Transport Proteins
Research Focus :
this compound has been instrumental in studying ATP-binding cassette (ABC) transporters. Its photoreactive nature enables researchers to investigate binding sites and hydrolysis mechanisms in these critical membrane proteins.
Findings :
Studies have shown that exposure to UV light converts the azide group into a reactive nitrene, which can covalently bond with nearby amino acids in transport proteins, thereby elucidating binding interactions .
Identification of Protein Targets
Utility :
The compound is employed in identifying novel protein targets that interact with nucleotides. By using photoaffinity labeling followed by mass spectrometry, researchers can map out protein networks associated with ATP signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoadenosine 5’-triphosphate typically involves the introduction of an azido group to adenosine triphosphate. One common method is the reaction of adenosine triphosphate with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 8-Azidoadenosine 5’-triphosphate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azidoadenosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Click Chemistry Reactions: The azido group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Alkyne-Containing Molecules: React with the azido group in click chemistry reactions.
UV Light: Used to activate the azido group in photoaffinity labeling experiments
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Labeled Proteins and Nucleic Acids: Resulting from photoaffinity labeling
Wirkmechanismus
The mechanism of action of 8-Azidoadenosine 5’-triphosphate involves its ability to mimic adenosine triphosphate and interact with ATP-binding proteins. The azido group can be activated by UV light, leading to the formation of a highly reactive nitrene intermediate. This intermediate can covalently bind to nearby amino acid residues, allowing the identification and characterization of ATP-binding sites .
Vergleich Mit ähnlichen Verbindungen
8-Azidoadenosine: A simpler analog with an azido group at the 8-position but lacking the triphosphate moiety.
5-Azido-2’-deoxyuridine: Another azido-modified nucleoside used in similar applications
Uniqueness: 8-Azidoadenosine 5’-triphosphate is unique due to its triphosphate group, which allows it to participate in ATP-dependent processes and interact with ATP-binding proteins. This makes it particularly valuable in studies involving ATPases and other nucleotide-binding enzymes .
Biologische Aktivität
8-Azido-ATP is a photoreactive analog of adenosine triphosphate (ATP) that has garnered attention for its unique biological activities and applications in biochemical research. This compound serves as a valuable tool for studying protein interactions, enzyme mechanisms, and cellular processes due to its ability to form covalent bonds with target proteins upon exposure to UV light.
This compound is synthesized through chemical modifications of ATP, specifically by introducing an azido group at the 8-position of the adenine base. This modification imparts photoreactive properties, allowing it to act as a photoaffinity label. The compound can be characterized using various techniques such as thin-layer chromatography, UV absorption spectroscopy, and fluorescence spectroscopy, confirming its structure and purity .
The primary biological activity of this compound involves its ability to cross-link with proteins. Upon UV irradiation, the azido group undergoes a rearrangement that facilitates the formation of covalent bonds with nearby amino acids in proteins. This property is exploited in studies to identify ATP-binding sites on proteins and to investigate the dynamics of protein interactions within cellular environments .
Applications in Research
- Protein Interaction Studies : this compound has been used extensively to map ATP-binding sites on various proteins, including enzymes and receptors. For example, it has been employed to study the F1 ATPase from Micrococcus luteus, revealing insights into its catalytic mechanisms .
- RNA-Protein Cross-Linking : Research indicates that this compound can be incorporated into RNA during transcription processes. This incorporation enables researchers to study RNA-protein interactions by cross-linking RNA polymerase with the RNA transcript upon UV exposure .
- Enzyme Mechanism Investigations : The compound has also been utilized to explore the mechanisms of ATP-dependent enzymes by trapping transition state intermediates, providing valuable information about enzyme kinetics and substrate binding .
Case Study 1: Cross-Linking with E. coli RNA Polymerase
A study demonstrated that this compound could not replace ATP during transcription initiation but could be incorporated into elongating RNA transcripts. Upon irradiation, cross-links were formed between the RNA polymerase subunits and the RNA containing the azide-modified nucleotide, providing insights into the structural dynamics of transcription complexes .
Case Study 2: Photoaffinity Labeling in Mitochondrial Studies
In mitochondrial studies, this compound was used as a photoaffinity label for mitochondrial adenine nucleotide translocase (ANT). The labeling allowed researchers to identify specific binding sites and understand the conformational changes associated with ATP transport across mitochondrial membranes .
Summary of Findings
Property | Details |
---|---|
Chemical Structure | Azido group at 8-position of adenine |
Photoreactivity | Forms covalent bonds upon UV light exposure |
Key Applications | Protein interaction mapping, RNA-protein studies |
Significant Studies | E. coli RNA polymerase interaction, mitochondrial ANT labeling |
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISXOFEOCLOCT-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968460 | |
Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53696-59-6 | |
Record name | 8-Azidoadenosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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